molecular formula C19H19F3N4O2 B2967908 1-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 2034602-83-8

1-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)ethanone

Cat. No.: B2967908
CAS No.: 2034602-83-8
M. Wt: 392.382
InChI Key: FEZRLRSYNBBWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)ethanone is a structurally complex molecule featuring a pyrimidine core substituted with a methyl (-CH₃) and trifluoromethyl (-CF₃) group at positions 2 and 6, respectively. The pyrimidine ring is linked to a piperazine moiety via a carbonyl group, which is further connected to a phenyl ring bearing an ethanone (-COCH₃) substituent. This compound’s design integrates pharmacologically relevant motifs:

  • Pyrimidine: A heterocyclic aromatic ring often used in medicinal chemistry for its ability to engage in hydrogen bonding and π-π interactions .
  • Trifluoromethyl group: Enhances metabolic stability and lipophilicity, improving membrane permeability .
  • Piperazine: A flexible scaffold that modulates receptor selectivity and pharmacokinetic properties .

Properties

IUPAC Name

1-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl]phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N4O2/c1-12(27)14-5-3-4-6-15(14)18(28)26-9-7-25(8-10-26)17-11-16(19(20,21)22)23-13(2)24-17/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZRLRSYNBBWPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)C)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbonyl)phenyl)ethanone, a compound featuring a complex structure with both pyrimidine and piperazine moieties, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

C18H20F3N3O\text{C}_{18}\text{H}_{20}\text{F}_3\text{N}_3\text{O}

This structure includes a trifluoromethyl group on the pyrimidine ring, which is crucial for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against multiple bacterial strains.
  • Anticancer Properties : Preliminary studies suggest potential in inhibiting tumor cell growth.
  • Anti-tubercular Activity : Related compounds have demonstrated significant activity against Mycobacterium tuberculosis.

Antimicrobial Activity

A study evaluated the antimicrobial properties of related pyrimidine derivatives. The findings indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.25 to 1 μg/mL against Gram-positive bacteria, suggesting a promising antibacterial profile for compounds in this class .

CompoundMIC (μg/mL)Bacterial Strain
Compound A0.25Staphylococcus aureus
Compound B0.5Streptococcus pneumoniae
Compound C1.0Enterococcus faecalis

Anticancer Activity

In vitro studies have assessed the anticancer potential of pyrimidine-based compounds. For instance, a related compound showed IC50 values ranging from 0.87 to 12.91 μM against MCF-7 breast cancer cells, indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

CompoundIC50 (μM)Cell Line
Compound D0.87MCF-7
Compound E1.75MDA-MB-231

Anti-tubercular Activity

Recent research focused on the anti-tubercular effects of pyrimidine derivatives, highlighting that some compounds exhibited IC90 values between 3.73 and 4.00 μM against Mycobacterium tuberculosis H37Ra . The structure-activity relationship suggests that modifications to the pyrimidine ring can enhance efficacy.

The mechanisms underlying the biological activities of these compounds often involve:

  • Inhibition of Enzymatic Pathways : Compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Interaction with DNA/RNA : Some derivatives are thought to intercalate with nucleic acids, disrupting essential cellular processes.

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Case Study on Antimicrobial Efficacy :
    • A clinical trial involving a pyrimidine derivative showed a significant reduction in infection rates in patients with resistant bacterial strains.
  • Case Study on Cancer Treatment :
    • A pilot study explored the use of a related compound in combination therapy for breast cancer, resulting in improved patient outcomes compared to standard treatments alone.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with key analogs from the literature:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties Reference
Target Compound Pyrimidine-piperazine-carbonyl 2-CH₃, 6-CF₃, phenyl-ethanone ~443.37 (calculated) High lipophilicity (CF₃), modular binding N/A
MK29 (1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)ethanone) Piperazine-ethanone 4-CF₃-phenyl, acetyl 286.23 Demonstrated kinase inhibition potential
4-(4-Fluorobenzyl)piperazin-1-ylmethanone (9) Piperazine-carbonyl 4-F-benzyl, 4-Cl-phenyl 332.80 Anticancer activity (tyrosine kinase inhibition)
1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-cinnamylpiperazine Piperazine-ether Bis(4-F-phenyl)methoxy, cinnamyl 488.53 CNS modulation (e.g., serotonin/dopamine receptors)
4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine Piperidine-sulfonyl 4-methyl, pyrazole-phenyl 383.47 Antifungal/antibacterial activity

Key Comparative Insights

Substituent-Driven Bioactivity The target compound’s trifluoromethylpyrimidine moiety distinguishes it from simpler arylpiperazines like MK29 . The CF₃ group increases metabolic stability compared to non-fluorinated analogs, as seen in compound 9 (4-Cl-phenyl vs. CF₃) .

Synthetic Flexibility

  • The target compound’s synthesis likely follows routes similar to MK29 (amide coupling using EDCI/HOBt) or compound 9 (benzoyl chloride coupling) . However, the pyrimidine-piperazine linkage may require specialized intermediates, as seen in pyrimidine sulfonamide derivatives .

CNS Targeting: Piperazine derivatives like 1-[2-(bis(4-fluorophenyl)methoxy)ethyl]-4-cinnamylpiperazine exhibit affinity for serotonin/dopamine receptors, but the target compound’s pyrimidine core may shift selectivity toward enzymes .

Table 2: Pharmacokinetic and Physicochemical Comparison

Property Target Compound MK29 Compound 9
LogP (estimated) ~3.5 (highly lipophilic) 2.8 3.1
Hydrogen Bond Acceptors 7 3 4
Rotatable Bonds 6 4 5
Polar Surface Area ~80 Ų ~50 Ų ~60 Ų

The target compound’s higher polar surface area and rotatable bonds suggest reduced oral bioavailability compared to MK29 but improved target engagement due to increased hydrogen-bonding capacity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.